2,3-Dihydrothieno[3,4-b][1,4]dithiine
Overview
Description
2,3-Dihydrothieno[3,4-b][1,4]dithiine is a dithiin-based conducting polymer that serves as a sulfur analog of 3,4-ethylenedioxythiophene. This compound is primarily used in optoelectronic and electrochemical devices due to its unique electronic properties .
Scientific Research Applications
2,3-Dihydrothieno[3,4-b][1,4]dithiine has a wide range of scientific research applications:
Safety and Hazards
Mechanism of Action
Target of Action
It is a sulfur analog of 3,4-ethylendioxythiophene (edot) which is majorly used in optoelectronic and electrochemical devices .
Mode of Action
It is known that similar compounds can be electrochemically oxidized to form polymeric films on the surface of electrodes . These films are used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Biochemical Pathways
Its analog, edot, is known to be involved in the synthesis of conducting polymers .
Pharmacokinetics
It is known that similar compounds have high gi absorption and are bbb permeant .
Result of Action
It is known that similar compounds can reduce the band gap, which is a key property in optoelectronic applications .
Action Environment
Similar compounds are known to be used in environments where high conductivity is required .
Biochemical Analysis
Biochemical Properties
It is known that it can be used as a precursor for the synthesis of conjugated polymers . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
Its analog, EDOT, has been shown to form poly(EDTT) films on the surface of electrodes when electrochemically oxidized in acetonitrile . These films can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) , suggesting that 2,3-Dihydrothieno[3,4-b][1,4]dithiine may have similar effects.
Molecular Mechanism
It is known that it can be used as a precursor for the synthesis of conjugated polymers . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are yet to be identified.
Temporal Effects in Laboratory Settings
Its analog, EDOT, has been shown to form stable poly(EDTT) films when electrochemically oxidized . This suggests that this compound may have similar stability and long-term effects on cellular function.
Metabolic Pathways
It is known that it can be used as a precursor for the synthesis of conjugated polymers . The exact enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be identified.
Transport and Distribution
Its analog, EDOT, has been shown to form poly(EDTT) films on the surface of electrodes when electrochemically oxidized . This suggests that this compound may have similar effects.
Subcellular Localization
It is known that it can be used as a precursor for the synthesis of conjugated polymers , suggesting that it may be localized in areas of the cell where these polymers are synthesized.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydrothieno[3,4-b][1,4]dithiine can be synthesized through various chemical reactions. One common method involves the electrochemical oxidation of 3,4-ethylenedithiothiophene in acetonitrile to form poly(3,4-ethylenedithiothiophene) films on the surface of electrodes . The reaction conditions typically include the use of acetonitrile as a solvent and an appropriate electrolyte to facilitate the oxidation process.
Industrial Production Methods
Industrial production of this compound often involves large-scale electrochemical synthesis. This method is favored due to its efficiency and the high purity of the resulting product. The process is carried out in electrochemical cells with controlled voltage and current to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrothieno[3,4-b][1,4]dithiine undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Substitution: Reagents such as halogens or organometallic compounds are used to introduce new functional groups onto the thiophene ring.
Major Products Formed
The major products formed from these reactions include poly(3,4-ethylenedithiothiophene) films, which are used in various electronic applications .
Comparison with Similar Compounds
Similar Compounds
3,4-Ethylenedioxythiophene (EDOT): A similar compound used in the synthesis of conducting polymers.
3,4-Dimethoxythiophene: Another thiophene derivative with similar electronic properties.
Uniqueness
2,3-Dihydrothieno[3,4-b][1,4]dithiine is unique due to its sulfur analog structure, which imparts distinct electronic properties compared to other thiophene derivatives. This uniqueness makes it particularly valuable in optoelectronic and electrochemical applications .
Properties
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dithiine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S3/c1-2-9-6-4-7-3-5(6)8-1/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGNGICCHXRMIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CSC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
158962-93-7 | |
Record name | Thieno[3,4-b]-1,4-dithiin, 2,3-dihydro-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158962-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00454968 | |
Record name | 2,3-Dihydrothieno[3,4-b][1,4]dithiine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158962-92-6 | |
Record name | 2,3-Dihydrothieno[3,4-b][1,4]dithiine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-ETHYLENEDITHIOTHIOPHENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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